molecular formula C23H20ClN3O2 B11636992 (5E)-3-(4-chlorobenzyl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione

(5E)-3-(4-chlorobenzyl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione

Cat. No.: B11636992
M. Wt: 405.9 g/mol
InChI Key: WTDGWNYOCYPMLL-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-3-[(4-CHLOROPHENYL)METHYL]-5-[(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dimethyl-phenyl-pyrrole group, and an imidazolidine-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-[(4-CHLOROPHENYL)METHYL]-5-[(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzylamine with 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized with urea in the presence of a base to yield the final imidazolidine-2,4-dione structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-[(4-CHLOROPHENYL)METHYL]-5-[(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(5E)-3-[(4-CHLOROPHENYL)METHYL]-5-[(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-3-[(4-CHLOROPHENYL)METHYL]-5-[(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-3-[(4-CHLOROPHENYL)METHYL]-5-[(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE is unique due to its specific combination of functional groups and its potential applications across various scientific fields. Its structure allows for diverse chemical reactivity and the possibility of forming multiple derivatives, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C23H20ClN3O2

Molecular Weight

405.9 g/mol

IUPAC Name

(5E)-3-[(4-chlorophenyl)methyl]-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C23H20ClN3O2/c1-15-12-18(16(2)27(15)20-6-4-3-5-7-20)13-21-22(28)26(23(29)25-21)14-17-8-10-19(24)11-9-17/h3-13H,14H2,1-2H3,(H,25,29)/b21-13+

InChI Key

WTDGWNYOCYPMLL-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.